Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)-
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Overview
Description
Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- is an organic compound with the molecular formula C9H11FO2S. It is a derivative of benzene, featuring substituents such as a fluorine atom, two methoxy groups, and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- typically involves the introduction of the fluorine, methoxy, and methylthio groups onto a benzene ring. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized step-by-step. For instance, starting with a fluorobenzene derivative, methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The methylthio group can be introduced using thiolation reactions with reagents such as methylthiol or dimethyl disulfide under appropriate conditions .
Industrial Production Methods
Industrial production of Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The process might include continuous flow reactors to ensure consistent reaction conditions and efficient production. Catalysts and solvents are chosen to maximize the efficiency and minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the fluorine or methoxy substituents, using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions such as heating or using a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated or de-methoxylated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Studied for its potential interactions with biological molecules, which can lead to the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy and methylthio groups can engage in hydrophobic interactions and electron-donating effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-fluoro-1,3-dimethoxy-4-(methylthio)-: Similar structure but with different positions of the methoxy groups.
Benzene, 2-fluoro-3,4-dimethoxy-1-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
Benzene, 2-fluoro-3,4-dimethoxy-1-(methylthio)- is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups on the benzene ring provides a unique balance of electronic effects, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
1803849-02-6 |
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Molecular Formula |
C9H11FO2S |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-fluoro-1,2-dimethoxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-11-6-4-5-7(13-3)8(10)9(6)12-2/h4-5H,1-3H3 |
InChI Key |
QKIBTTUZYPIEMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)SC)F)OC |
Origin of Product |
United States |
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